
1-Chloro-4-(1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a 1-methoxyethyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-(1-methoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-methoxyethyl)benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-4-(1-hydroxyethyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-(1-methoxyethyl)phenol when using hydroxide ions.
Oxidation: Products include 1-chloro-4-(1-formylethyl)benzene or 1-chloro-4-(1-carboxyethyl)benzene.
Reduction: The major product is 1-chloro-4-(1-hydroxyethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(1-methylethyl)benzene: This compound has a similar structure but with a methylethyl group instead of a methoxyethyl group.
1-Chloro-4-methoxybenzene: This compound has a methoxy group directly attached to the benzene ring without the ethyl spacer.
1-Chloro-4-methylbenzene: This compound has a methyl group instead of a methoxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methoxyethyl groups, which influence its reactivity and applications in various chemical processes.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-chloro-4-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
YLCHCCZZZCBZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
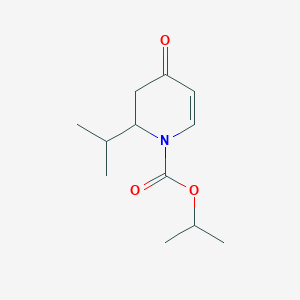
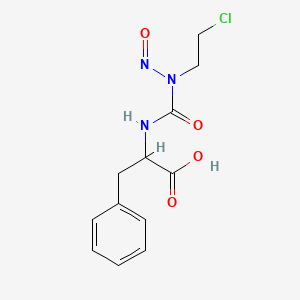
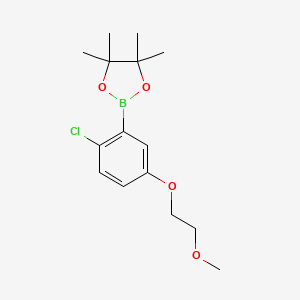


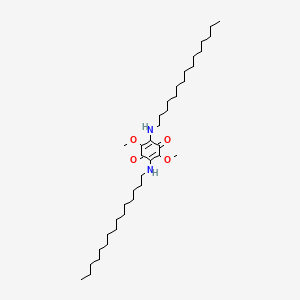
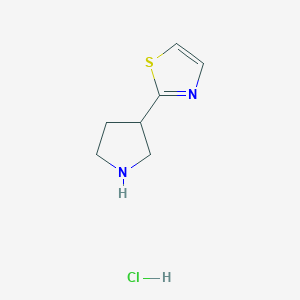
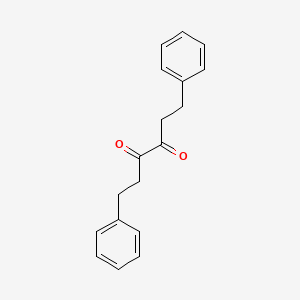
![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
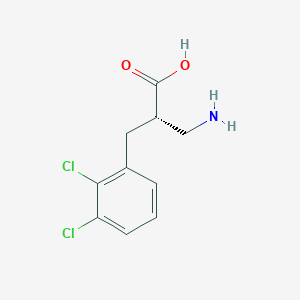
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
